molecular formula C14H10F2O3 B8164536 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8164536
M. Wt: 264.22 g/mol
InChI Key: IMEYTLPMHVBURI-UHFFFAOYSA-N
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Description

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is a fluorinated biphenyl derivative. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a methoxy group at the 3’ position, and a carboxylic acid group at the 4 position of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxaldehyde or 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3,3’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
  • 3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine
  • 3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid

Comparison:

Biological Activity

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H10F2O3
  • Molecular Weight : 250.22 g/mol
  • CAS Number : 350682-84-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain receptors and enzymes, potentially modulating biological pathways involved in disease processes.

Interaction with Biological Targets

Research indicates that this compound may act as a modulator of:

  • Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound has shown potential in modulating receptor activity, which can influence cellular signaling pathways.

Cytotoxic Activity

Several studies have assessed the cytotoxic effects of this compound against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineCC50 (µM)Selective Cytotoxicity Index (SCI)
4T1 Murine Mammary Carcinoma<1High
COLO201 Human Colorectal<5Moderate
A549 Human Lung Carcinoma>10Low
MDA-MB-231 Breast Carcinoma<10Moderate

The compound demonstrated high cytotoxicity against the 4T1 murine mammary carcinoma cells, indicating its potential as an antitumor agent. The Selective Cytotoxicity Index (SCI) suggests that it preferentially targets cancer cells over normal cells, which is crucial for therapeutic applications.

Study 1: Antitumor Activity

In a study published in MDPI, researchers evaluated the antitumor effects of various derivatives of biphenyl compounds, including this compound. The findings indicated that this compound effectively inhibited cell proliferation in several cancer cell lines while exhibiting minimal toxicity towards normal fibroblasts .

Study 2: Mechanistic Insights

Another study explored the mechanism by which this compound induces cytotoxicity. It was found to disrupt the cell cycle in sensitive cancer cells, leading to G2/M phase arrest. This disruption is critical for halting cancer cell proliferation and promoting apoptosis .

Potential Therapeutic Applications

Given its promising cytotoxic profile and mechanism of action, this compound may have potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Drug Design : Its structural features could be utilized to design more potent derivatives with enhanced selectivity and efficacy.

Properties

IUPAC Name

2,6-difluoro-4-(3-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-10-4-2-3-8(5-10)9-6-11(15)13(14(17)18)12(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYTLPMHVBURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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